3-Amino-2-(methylamino)benzoic acid hydrochloride

Catalog No.
S3265000
CAS No.
208772-21-8
M.F
C8H11ClN2O2
M. Wt
202.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-(methylamino)benzoic acid hydrochloride

CAS Number

208772-21-8

Product Name

3-Amino-2-(methylamino)benzoic acid hydrochloride

IUPAC Name

3-amino-2-(methylamino)benzoic acid;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64

InChI

InChI=1S/C8H10N2O2.ClH/c1-10-7-5(8(11)12)3-2-4-6(7)9;/h2-4,10H,9H2,1H3,(H,11,12);1H

InChI Key

MXLWIKGLKYBOMI-UHFFFAOYSA-N

SMILES

CNC1=C(C=CC=C1N)C(=O)O.Cl

Solubility

not available

Thermodynamic Studies

Field: Physical Chemistry

Application: The compound “3-Amino-2-methylbenzoic acid” has been used in thermodynamic studies .

Method: The sublimation of the compound was studied using a method based on the measurement of the vapor pressure as a function of temperature .

Results: The enthalpy of sublimation was found to be 127.8 ± 2.6 kJ/mol and the enthalpy of fusion was 38.47 kJ/mol at 458.8 K .

Peptide Cyclization

Field: Biochemistry

Application: “3-Amino-4-(methylamino)benzoic acid” has been used in peptide cyclization .

Method: The pre-activated coupling solution of Fmoc-MeDbz-OH was prepared by dissolving 466 mg (1.20 mmol) of Fmoc-MeDbz-OH and 445 mg (1.17 mmol) of HATU in 6.0 mL of DMF, and adding 417 μL (2.40 mmol) of i-Pr2NEt .

Inhibition of Acetylcholine Esterase

Field: Neurochemistry

Application: “p-aminobenzoic acid”, a structurally similar compound, has been studied for its role in the inhibition of acetylcholine esterase .

Method: The mode of action of the p-aminobenzoic acid during the inhibition of the acetylcholine esterase on synaptic cleft was studied .

Mass Spectrometry Studies

Field: Analytical Chemistry

Application: “Benzoic acid, 3-amino-, methyl ester”, a structurally similar compound, has been used in mass spectrometry studies .

Method: The mass spectrum of the compound was obtained using electron ionization .

Synthesis of Terpene Derivatives

Field: Organic Chemistry

Application: “p-aminobenzoic acid” (PABA), a structurally similar compound, has been used in the synthesis of terpene derivatives .

Method: DPMA was converted via ammonolysis with PABA to form N-(3-amino-benzoic acid)terpene-maleamic acid (ABDPMA), which was then converted to zinc soap (ABDPMA-Zn) or calcium soap (ABDPMA-Ca) .

Results: The chemical structures of the resulting compounds were confirmed by FT-IR and ICP-AES .

Solution Phase Peptide Synthesis

Application: “3-(Methylamino)benzoic acid” has been used in solution phase peptide synthesis .

Organic Synthesis

Application: “2-(Methylamino)benzoic acid” is widely used in the preparation of orange oil, orange blossom, peach, grape, grapefruit and other types of fragrances, and can be used in organic synthesis .

Metabolite Detection

Application: “2-(Methylamino)benzoic acid” is a major metabolite of methyl-N-methylanthranilates (MMA), which can be isolated from citrus and has potential analgesic activity. It is used to detect the level of MMA metabolism in rat liver .

3-Amino-2-(methylamino)benzoic acid hydrochloride is a chemical compound classified as an amino acid derivative. Its molecular formula is C8H10N2O2HClC_8H_{10}N_2O_2\cdot HCl, and it has a molecular weight of approximately 194.64 g/mol. This compound features a benzene ring substituted with both an amino group and a methylamino group, contributing to its unique chemical properties. It is known for its role as a buffering agent in biological applications, particularly within a pH range of 6 to 8.5, making it useful in cell culture media .

  • Skin and eye irritant: A-BZH can cause irritation upon contact with skin and eyes [].
  • Dust inhalation hazard: Inhalation of dust particles can irritate the respiratory tract [].
  • Proper handling: Wear gloves, safety glasses, and a dust mask when handling A-BZH [].
Typical of amino acids and amines. These reactions include:

  • Acid-Base Reactions: The amino groups can act as bases, accepting protons and forming positively charged ammonium ions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex molecules.

These reactions allow the compound to be utilized in synthesizing other derivatives or for modifying existing compounds in organic chemistry .

The biological activity of 3-Amino-2-(methylamino)benzoic acid hydrochloride has been explored primarily in the context of its buffering capacity and potential therapeutic effects. It has been shown to have:

  • Non-Toxicity: Generally considered non-toxic at therapeutic doses, making it suitable for use in biological systems.
  • Potential Neuroprotective Effects: Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, although specific research on this compound's direct effects is limited .

The synthesis of 3-Amino-2-(methylamino)benzoic acid hydrochloride can be achieved through several methods:

  • Reduction of Nitro Compounds: Starting from nitro-substituted benzoic acids, catalytic hydrogenation can reduce the nitro group to an amino group.
  • Alkylation Reactions: Using appropriate alkylating agents on an amino benzoic acid derivative can introduce the methylamino group.
  • Direct Amine Synthesis: The reaction of benzoic acid with methylamine under acidic conditions may yield the desired product after purification steps.

These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings .

3-Amino-2-(methylamino)benzoic acid hydrochloride is utilized in various fields:

  • Biological Research: As a buffering agent in cell cultures, it helps maintain stable pH levels essential for cellular functions.
  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
  • Analytical Chemistry: Employed in chromatography and other analytical techniques due to its well-defined chemical properties .

Interaction studies involving 3-Amino-2-(methylamino)benzoic acid hydrochloride focus on its compatibility with other biochemical substances. Key points include:

  • Buffering Capacity: Its ability to stabilize pH levels can affect enzyme activity and stability in biochemical assays.
  • Drug Formulation: It may interact with various drugs during formulation processes, impacting solubility and bioavailability.

Further research is needed to fully characterize these interactions and their implications for drug development and biological assays .

Several compounds share structural similarities with 3-Amino-2-(methylamino)benzoic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-(Methylamino)benzoic acid hydrochloride51524-84-60.92
Methyl 3-amino-4-(methylamino)benzoate66315-16-00.91
3-Amino-4-methylbenzoic acid27336990.90
4-Amino-2-methylbenzoic acid99-64-90.89
N-Methyl-3-amino-benzamide10541-83-00.92

Uniqueness

The uniqueness of 3-Amino-2-(methylamino)benzoic acid hydrochloride lies in its specific substitution pattern on the benzene ring, which influences its biological activity and buffering properties compared to similar compounds. Its dual amino functionality allows it to engage in diverse

Dates

Modify: 2024-04-14

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